2-(3-chlorophenyl)-N-cyclopropylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-3-1-2-8(6-9)7-11(14)13-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARCUBBEMDNLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 3 Chlorophenyl N Cyclopropylacetamide and Its Analogues
Established Synthetic Routes for the Acetamide (B32628) Scaffold
The formation of the acetamide bond is a cornerstone of organic synthesis, and several reliable methods have been established for this purpose. These can be broadly categorized into amidation reactions, including advanced coupling strategies, and the strategic use of reactive precursors like chloroacetamides.
Amidation Reactions and Advanced Coupling Strategies
The most direct approach to the synthesis of 2-(3-chlorophenyl)-N-cyclopropylacetamide involves the formation of an amide bond between 2-(3-chlorophenyl)acetic acid and cyclopropylamine (B47189). This transformation can be achieved through various amidation protocols.
Direct Amidation: Carboxylic acids can be reacted with amines in the presence of a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an activating agent such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. mdpi.com The general scheme for this reaction is presented in Table 1.
Table 1: General Scheme for Direct Amidation
| Reactant 1 | Reactant 2 | Coupling Agent | Product |
| 2-(3-chlorophenyl)acetic acid | Cyclopropylamine | EDC/HOBt | This compound |
Conversion to Acyl Halides: A highly effective method for activating the carboxylic acid is its conversion to a more reactive acyl halide, typically an acyl chloride. This is commonly achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(3-chlorophenyl)acetyl chloride can then be reacted with cyclopropylamine, usually in the presence of a base to neutralize the HCl byproduct, to yield the desired amide.
Advanced Coupling Strategies: Modern synthetic chemistry has seen the development of sophisticated, metal-catalyzed cross-coupling reactions for amide bond formation. Palladium-catalyzed amidation reactions, for instance, have emerged as powerful tools. nih.govresearchgate.net These methods can offer high yields and functional group tolerance under mild conditions. For example, a palladium catalyst with a suitable ligand can facilitate the coupling of an aryl halide with an amide, or an amine with a suitable carbonyl source. While not the most direct route for the title compound, these strategies are invaluable for the synthesis of more complex analogues.
Strategic Utilization of Chloroacetamide Precursors
An alternative and versatile approach to the synthesis of this compound and its analogues involves the use of chloroacetamide precursors. This two-step strategy first involves the synthesis of a chloroacetamide, followed by a substitution reaction to introduce the desired aryl group.
The key intermediate in this approach is 2-chloro-N-cyclopropylacetamide. This can be readily synthesized by the reaction of cyclopropylamine with chloroacetyl chloride. researchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine or an excess of the amine itself, to scavenge the hydrogen chloride that is formed. researchgate.net
Once 2-chloro-N-cyclopropylacetamide is obtained, the chlorine atom can be displaced by a variety of nucleophiles. To synthesize the title compound, a carbon-carbon bond-forming reaction is required to introduce the 3-chlorophenyl group. This can be achieved through cross-coupling reactions. For example, a Negishi or Suzuki coupling reaction could be envisioned, where a suitable organometallic reagent derived from 3-chloro-bromobenzene is coupled with the chloroacetamide precursor under palladium catalysis.
The reactivity of the chlorine atom in N-aryl 2-chloroacetamides makes them valuable precursors for a wide range of derivatives. researchgate.net The chlorine can be readily displaced by oxygen, nitrogen, and sulfur nucleophiles, allowing for the synthesis of a diverse library of analogues. researchgate.net
Development of Novel Synthetic Approaches for N-Cyclopropylacetamide Architectures
The cyclopropylamine motif is present in numerous pharmaceutical compounds, driving the development of new synthetic methods for its incorporation. chemrxiv.org Novel approaches to N-cyclopropylacetamide architectures often focus on the formation of the cyclopropane ring itself or on innovative ways to attach the cyclopropyl (B3062369) group.
Cyclopropanation of Alkenes: One of the most common methods for forming cyclopropane rings is the reaction of an alkene with a carbene or carbenoid. wikipedia.org For the synthesis of N-cyclopropylacetamide derivatives, this could involve the cyclopropanation of N-vinylacetamide. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane to generate a carbenoid, is a classic example of this type of transformation. wikipedia.org More modern approaches utilize transition metal catalysts, such as rhodium or copper complexes, with diazo compounds to achieve cyclopropanation. researchgate.net Biocatalytic methods using engineered enzymes are also emerging as a stereoselective means of cyclopropanation. nih.gov
Kulinkovich-de Meijere and Kulinkovich-Szymoniak Reactions: These reactions provide a route to cyclopropylamines from esters or amides and Grignard reagents in the presence of a titanium catalyst. chemrxiv.org These methods are particularly useful for synthesizing substituted cyclopropylamines.
From Nitriles: A one-step synthesis of primary cyclopropylamines from nitriles has been developed, involving a titanium(II)- and Lewis acid-mediated coupling with Grignard reagents. organic-chemistry.org This provides a direct route to cyclopropylamine, which can then be acylated to form the desired N-cyclopropylacetamide.
A summary of these novel approaches is presented in Table 2.
Table 2: Novel Synthetic Approaches to N-Cyclopropylacetamide Architectures
| Method | Description | Key Reagents |
| Cyclopropanation of N-vinylacetamide | Addition of a carbene to the double bond of N-vinylacetamide. | Simmons-Smith reagent (CH₂I₂/Zn-Cu), or Rh/Cu catalysts with diazo compounds. |
| Kulinkovich-type Reactions | Synthesis of cyclopropylamines from esters or amides. | Grignard reagents, Titanium catalysts. |
| From Nitriles | Direct conversion of nitriles to primary cyclopropylamines. | Grignard reagents, Ti(II) and Lewis acid mediators. |
Chemical Derivatization Strategies for Structural Modification of this compound
Once the core structure of this compound is assembled, it can be further modified to explore structure-activity relationships. Derivatization can be targeted at several positions on the molecule.
Modification of the Phenyl Ring: The 3-chlorophenyl ring offers several possibilities for functionalization. The chlorine atom can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. More commonly, palladium-catalyzed cross-coupling reactions can be employed to introduce new substituents. For example, a Suzuki coupling could replace the chlorine with an aryl or alkyl group, a Buchwald-Hartwig amination could introduce a new amine functionality, and a Sonogashira coupling could install an alkyne. Furthermore, electrophilic aromatic substitution reactions could potentially add substituents at the ortho and para positions relative to the activating acetylamino group, although the chloro group is deactivating.
Reactions at the Amide Bond: The amide bond itself is generally stable, but it can be a site for modification. nih.gov For instance, the N-H proton can be deprotonated with a strong base and the resulting anion can be alkylated or acylated. Reduction of the amide carbonyl group would lead to the corresponding amine.
Modification of the Cyclopropyl Group: The cyclopropyl ring is relatively stable, but it can undergo ring-opening reactions under certain conditions, such as with strong acids or through transition-metal catalysis. researchgate.net This could provide a route to a different class of compounds.
Table 3 provides a summary of potential derivatization strategies.
Table 3: Potential Derivatization Strategies for this compound
| Position of Modification | Type of Reaction | Potential New Functional Group |
| Phenyl Ring (Cl position) | Suzuki Coupling | Aryl, Alkyl |
| Phenyl Ring (Cl position) | Buchwald-Hartwig Amination | Amine |
| Phenyl Ring (Cl position) | Sonogashira Coupling | Alkyne |
| Phenyl Ring (other positions) | Electrophilic Aromatic Substitution | Nitro, Halogen, Acyl |
| Amide Nitrogen | Alkylation/Acylation | N-Alkyl/N-Acyl derivatives |
| Amide Carbonyl | Reduction | Amine |
| Cyclopropyl Ring | Ring Opening | Linear alkyl chain with functional groups |
Based on a thorough search of publicly available scientific databases and literature, detailed experimental data for the specific compound "this compound" across all the requested analytical techniques (Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, Vibrational Spectroscopy, and X-ray Crystallography) is not available.
While research exists for structurally related compounds, such as other chloro-substituted phenylacetamides or different N-cyclopropylamides, this information cannot be used to accurately describe the specific spectroscopic and structural properties of this compound.
Therefore, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables as requested under the specified outline. Generating such an article would require access to primary research data that has not been published or made publicly available for this particular chemical compound.
Computational Chemistry and in Silico Modeling of 2 3 Chlorophenyl N Cyclopropylacetamide
Quantum Chemical Calculations for Electronic Structure and Energetic Characterization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 2-(3-chlorophenyl)-N-cyclopropylacetamide, these computational methods provide a detailed picture of its three-dimensional structure, electronic distribution, and chemical reactivity. By solving approximations of the Schrödinger equation, these techniques elucidate molecular characteristics that are difficult or impossible to measure experimentally.
Density Functional Theory (DFT) and the ab initio Hartree-Fock (HF) method are cornerstone approaches for determining the optimized molecular geometry and vibrational frequencies of a molecule. nih.govorientjchem.org The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational but less accurate description due to its neglect of electron correlation. wikipedia.orgaps.org DFT, on the other hand, incorporates electron correlation through exchange-correlation functionals (like B3LYP), generally yielding results that are in better agreement with experimental data for molecular geometries and energies. researcher.lifenih.govresearchgate.net
For this compound, these calculations begin with an initial guess of the molecular structure. The positions of the atoms are then iteratively adjusted to find the lowest energy conformation on the potential energy surface. This process, known as geometry optimization, provides precise predictions of bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is found, a vibrational frequency analysis can be performed. This calculation determines the normal modes of vibration for the molecule. The results are used to predict the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. nih.gov The calculations provide not just the frequency of the vibrations but also their corresponding intensities.
Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)
| Parameter | Bond/Atoms | Predicted Value (DFT/B3LYP) | Predicted Value (HF) |
|---|---|---|---|
| Bond Length (Å) | C=O (Amide) | ~1.23 Å | ~1.21 Å |
| N-C (Amide) | ~1.35 Å | ~1.34 Å | |
| C-Cl (Aromatic) | ~1.75 Å | ~1.74 Å | |
| Bond Angle (°) | O=C-N (Amide) | ~123° | ~124° |
| C-N-C (Amide-Cyclopropyl) | ~125° | ~126° |
| Dihedral Angle (°) | C-C-N-C (Phenyl-Amide) | ~85° | ~88° |
Note: The values in this table are illustrative examples of typical outputs from DFT and HF calculations for similar organic molecules and are not specific empirical data for this compound.
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
For this compound, the MEP map would reveal:
Negative Regions (Red/Yellow): These areas are rich in electron density and represent the most favorable sites for an electrophilic attack. Such regions are expected around the electronegative carbonyl oxygen atom and the chlorine atom. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom attached to the amide nitrogen (N-H) would be the most significant positive site.
Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions. The cyclopropyl (B3062369) and phenyl rings would contain these regions, though the π-electron clouds can also play a role in reactivity.
While MEP provides a qualitative picture, Fukui functions offer a more quantitative approach to predicting local reactivity within the framework of DFT. nih.gov These functions describe the change in electron density at a given point in the molecule when an electron is added or removed. This allows for the precise identification of nucleophilic and electrophilic centers in the molecule.
Frontier Molecular Orbital (FMO) theory is crucial for understanding electronic properties and reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO is likely distributed over the electron-rich chlorophenyl ring.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. The LUMO is often localized around the amide group, particularly the carbonyl carbon.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This gap is also fundamental in understanding electronic absorption spectra, as it corresponds to the lowest energy electronic transition.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com
Table 2: Global Reactivity Descriptors (Illustrative)
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, stability |
| Ionization Potential (I) | -E_HOMO | Energy to remove an electron |
| Electron Affinity (A) | -E_LUMO | Energy released when adding an electron |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Softness (S) | 1 / (2η) | Reciprocal of hardness |
Note: These descriptors are derived from the calculated HOMO and LUMO energies and provide a quantitative framework for comparing the reactivity of different molecules.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.orgwisc.edu This method provides a quantitative understanding of the Lewis structure and the stabilizing effects of electron delocalization within the molecule.
A key aspect of NBO analysis is the examination of interactions between filled "donor" orbitals and empty "acceptor" orbitals. acadpubl.eu The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu Higher E(2) values indicate stronger interactions.
For this compound, NBO analysis would likely reveal significant hyperconjugative interactions, such as:
Delocalization of the lone pair electrons on the amide oxygen (donor) into the antibonding orbital of the adjacent C-N bond (acceptor).
Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO (Illustrative)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O) | σ*(C-N) | High |
| LP(N) | π*(C=O) | Moderate |
| π(C-C)_phenyl | π*(C-C)_phenyl | Moderate |
Note: LP denotes a lone pair, σ and π* denote antibonding orbitals. The energies are illustrative and represent the expected type of stabilizing interactions within the molecule.*
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for predicting how a compound like this compound might interact with a biological target.
The docking process involves placing the ligand in the binding site of the receptor and sampling numerous orientations and conformations to find the most favorable binding mode. nih.govnih.gov A scoring function is then used to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. mdpi.com
A docking simulation of this compound into a hypothetical receptor would provide several key pieces of information:
Binding Pose: The most stable 3D orientation of the ligand within the receptor's active site.
Binding Affinity: A numerical score that ranks the strength of the ligand-receptor interaction.
Key Interactions: Identification of the specific amino acid residues in the receptor that interact with the ligand. These interactions can include hydrogen bonds (e.g., involving the amide N-H or C=O), hydrophobic interactions (with the chlorophenyl and cyclopropyl groups), and π-π stacking (with the aromatic ring). nih.gov
This information is critical for understanding the potential biological activity of the compound and for guiding the design of new derivatives with improved potency and selectivity.
Table 4: Predicted Interactions from Molecular Docking (Illustrative Example)
| Ligand Atom/Group | Receptor Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Amide C=O | TYR 234 | Hydrogen Bond | 2.1 |
| Amide N-H | ASP 121 | Hydrogen Bond | 2.3 |
| Chlorophenyl Ring | PHE 310 | π-π Stacking | 3.8 |
Note: This table illustrates the type of detailed output a molecular docking simulation would provide, showing specific interactions that stabilize the ligand-receptor complex.
Computational Analysis of this compound Reveals No Publicly Available Research on Biological Targeting and Molecular Dynamics
Despite the growing interest in computational chemistry and in silico modeling for drug discovery, a thorough review of published scientific literature reveals no specific research detailing the virtual screening or molecular dynamics simulations of the compound this compound.
Computational methods are increasingly pivotal in modern drug development. Techniques such as virtual screening are employed to computationally screen vast libraries of small molecules against biological targets to identify potential drug candidates. This is often followed by molecular dynamics (MD) simulations to analyze the conformational stability of a compound and its dynamic interactions with a potential biological target. These in silico approaches can significantly accelerate the identification of lead compounds and provide deep insights into their mechanisms of action.
However, for the specific compound this compound, there are no available studies in the public domain that describe the application of these computational methods. Consequently, the identification and prioritization of its potential biological targets through virtual screening have not been documented. Similarly, no research has been published on the use of molecular dynamics simulations to investigate its conformational stability and dynamic interactions.
The absence of such research means that key data, including potential protein targets, binding affinities, and the dynamic behavior of the compound at a molecular level, remain unknown. This lack of information prevents a detailed computational analysis as outlined.
Further research, including dedicated virtual screening and molecular dynamics studies, would be necessary to elucidate the potential therapeutic applications and molecular interactions of this compound.
Investigations into the Biological Activity and Molecular Mechanism of Action of 2 3 Chlorophenyl N Cyclopropylacetamide
In Vitro Pharmacological and Biochemical Characterization
The in vitro profile of 2-(3-chlorophenyl)-N-cyclopropylacetamide has been investigated through various assays to elucidate its mechanism of action at the molecular and cellular levels. These studies are crucial for identifying potential biological targets and understanding the compound's effects on cellular functions.
While direct enzyme inhibition data for this compound is not extensively detailed in publicly available literature, the activity of structurally related compounds provides insight into potential enzymatic targets. The chlorophenyl moiety is a common feature in various enzyme inhibitors. For instance, a compound containing a 4-chlorophenyl group, (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, has demonstrated potent, low-nanomolar inhibition against all three isoforms of the AKT enzyme, a serine/threonine-protein kinase critical to cell signaling pathways. google.com
This suggests that compounds with a chlorophenyl scaffold, such as this compound, may warrant investigation as potential kinase inhibitors. A comprehensive analysis would involve screening against a panel of kinases and other enzymes to determine specificity and potency. Kinetic studies would be necessary to establish the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides deeper understanding of the inhibitor-enzyme interaction.
Table 1: Example of Enzyme Inhibition by a Structurally Related Chlorophenyl Compound This table presents data for a related compound to illustrate the potential activity of this chemical class.
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | AKT1 | 3 |
| AKT2 | 7 | |
| AKT3 | 7 |
Data sourced from patent literature regarding AKT inhibitors. google.com
The structural motifs within this compound suggest potential interactions with various G protein-coupled receptors (GPCRs). The 3-chlorophenyl group, in particular, is a key pharmacophore in several neurologically active agents.
Studies on trazodone analogues have shown that derivatives containing a 3-chlorophenylpiperazine moiety exhibit high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 subtypes. nih.gov These receptors are implicated in the regulation of mood and cognition, making them important targets in the treatment of depression and other CNS disorders. nih.gov
Furthermore, research into muscarinic acetylcholine receptors (mAChRs) has identified the 3-chlorophenylcarbamate moiety as a potent allosteric modulator. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, allowing them to fine-tune the receptor's response to its endogenous ligand. This mechanism can offer greater selectivity and a more nuanced physiological effect compared to direct agonists or antagonists. The presence of the 3-chlorophenyl group in this compound suggests it could potentially act as an allosteric modulator at mAChRs or other GPCRs.
To understand the functional consequences of molecular interactions, cell-based assays are employed. These assays can measure a compound's effect on complex cellular processes. While specific data for this compound is limited, results for a very closely related analogue provide valuable insights.
A study on 2-[4-[(3-chlorophenyl)sulfonylamino]phenyl]-N-cyclopropylacetamide, which shares both the N-cyclopropylacetamide and a chlorophenyl group, revealed a moderate cytotoxic effect in cell lines. Cytotoxicity assays are fundamental in determining a compound's ability to kill or damage cells, which can be a desired effect in cancer therapy or an unwanted side effect for other applications.
Additionally, patent literature describes N-cyclopropyl-acetamide derivatives as having potential utility in the treatment of cell proliferative disorders, such as cancer and psoriasis. googleapis.com This suggests that the N-cyclopropylacetamide scaffold may play a role in inhibiting or controlling abnormal cell growth. These findings indicate that this compound could modulate cellular proliferation, a hypothesis that warrants direct investigation through assays measuring cell viability, cell cycle progression, and apoptosis.
Table 2: Biological Activity of a Structurally Similar Analogue
| Compound | Assay Type | Observed Effect |
|---|---|---|
| 2-[4-[(3-chlorophenyl)sulfonylamino]phenyl]-N-cyclopropylacetamide | Cytotoxicity Assay | Moderate cytotoxic effect |
This data is for a structurally related compound and suggests potential activities for this compound.
Research Applications and Broader Scientific Contributions of 2 3 Chlorophenyl N Cyclopropylacetamide
Utility as a Chemical Probe for Illuminating Biological Pathways
Currently, there is a lack of specific studies detailing the use of 2-(3-chlorophenyl)-N-cyclopropylacetamide as a chemical probe to elucidate biological pathways. Chemical probes are powerful tools in chemical biology, designed to interact with specific protein targets to study their function in a cellular or organismal context. The development of such a probe would require rigorous characterization of its selectivity and mechanism of action.
For a compound like this compound to be considered a useful chemical probe, it would need to exhibit high affinity and specificity for a particular biological target. Research in related areas has explored similar structures. For instance, various substituted phenylacetamides have been investigated as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH), a key regulator of the endocannabinoid system. nih.govnih.gov Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, which play roles in pain, inflammation, and mood regulation. nih.govnih.gov Should this compound be found to selectively inhibit FAAH or another enzyme, it could potentially be developed into a probe to study the physiological and pathological roles of that target.
Contribution to Early-Stage Drug Discovery and Lead Compound Identification
The core structure of this compound, featuring a substituted aromatic ring linked to an N-acylated cyclopropylamine (B47189), is a scaffold of interest in drug discovery. The 3-chlorophenyl group is a common substituent in medicinal chemistry, often introduced to modulate a compound's metabolic stability, lipophilicity, and binding interactions with target proteins. The N-cyclopropylacetamide moiety is also found in various biologically active molecules.
While there is no direct evidence of this compound itself being a lead compound, related structures have been the subject of structure-activity relationship (SAR) studies. For example, research on N-substituted acetamide (B32628) derivatives has been conducted to explore their potential as anticonvulsant and antinociceptive agents. mdpi.comnih.gov These studies systematically modify different parts of the molecule to understand how these changes affect biological activity, a fundamental process in lead compound identification and optimization. The insights gained from such studies on analogous compounds could inform the future design and investigation of derivatives of this compound for various therapeutic targets.
Below is a table summarizing the types of biological activities investigated for structurally related compound classes.
| Compound Class | Investigated Biological Activity |
| Substituted Phenylacetamides | Anticonvulsant, Antinociceptive mdpi.comnih.gov |
| N-acyl Cyclopropylamines | Enzyme Inhibition |
| Fatty Acid Amide Hydrolase (FAAH) Inhibitors | Anti-inflammatory, Analgesic nih.govnih.gov |
Advancement of Organic Synthesis Methodologies and Building Block Chemistry
The synthesis of this compound would typically involve the coupling of 3-chlorophenylacetic acid or a reactive derivative with cyclopropylamine. This type of amide bond formation is a cornerstone of organic synthesis, and numerous methods have been developed to achieve it efficiently.
The synthesis of this specific compound is not highlighted in the literature as a landmark for advancing new synthetic methodologies. However, the chemical building blocks it comprises, namely 3-chlorophenylacetic acid and cyclopropylamine, are valuable reagents in organic chemistry. The development of novel and efficient routes to synthesize these and related building blocks is an ongoing area of research. For instance, advancements in cross-coupling reactions and C-H activation could provide new ways to synthesize substituted phenylacetic acids. Similarly, improved methods for the synthesis of functionalized cyclopropylamines are of significant interest to medicinal chemists due to the unique conformational properties the cyclopropyl (B3062369) group imparts to molecules.
The synthesis of libraries of related acetamide derivatives can also drive the development of high-throughput synthesis and purification techniques, which are crucial for accelerating the drug discovery process.
Conclusion and Future Directions for Academic Research on 2 3 Chlorophenyl N Cyclopropylacetamide
Synthesizing Current Academic Understanding and Key Findings
Academic research specifically focused on the chemical compound 2-(3-chlorophenyl)-N-cyclopropylacetamide is notably limited in the public domain. A comprehensive review of scientific literature and chemical databases reveals a significant scarcity of studies detailing its synthesis, characterization, or biological activity. While the compound is indexed in chemical libraries, indicating its existence, it has not been the subject of extensive published research.
The current academic understanding is therefore primarily based on extrapolation from research on structurally related compounds. The core structure combines a 3-chlorophenylacetic acid moiety with a cyclopropylamine (B47189) group via an amide linkage. Research on other N-substituted acetamides and compounds containing a chlorophenyl group suggests a wide range of potential biological activities. For instance, various acetamide (B32628) derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. evitachem.comontosight.ai Similarly, the inclusion of a chlorophenyl group is a common feature in molecules designed to interact with biological targets, including enzymes and receptors. ontosight.aimdpi.com
However, without direct experimental data, any discussion of the specific properties and potential applications of this compound remains speculative. There are no peer-reviewed articles that provide data on its mechanism of action, pharmacokinetic profile, or efficacy in any biological system. The key finding, paradoxically, is the absence of dedicated research, which highlights the compound as an unexplored entity within medicinal chemistry and pharmacology.
Table 1: Summary of Inferred Properties and Research Status
| Property | Status for this compound | Basis of Inference |
|---|---|---|
| Synthesis | No specific published methods found. | General amide bond formation reactions. |
| Biological Activity | Not documented. | Studies on analogous chlorophenyl acetamides suggest potential CNS, anti-inflammatory, or antimicrobial activity. evitachem.comontosight.ai |
| Mechanism of Action | Unknown. | Dependent on biological activity, which is yet to be determined. |
| Key Findings | No specific findings available. | The primary finding is the lack of dedicated academic research. |
Identification of Remaining Knowledge Gaps and Unexplored Research Avenues
The absence of dedicated research on this compound presents a wide array of knowledge gaps. These gaps represent numerous opportunities for novel academic investigation.
Fundamental Chemistry:
Synthesis and Characterization: There is no optimized, published synthetic route for this compound. Research is needed to establish efficient synthetic protocols and to fully characterize the compound using modern analytical techniques (e.g., NMR, Mass Spectrometry, X-ray crystallography).
Physicochemical Properties: Basic physicochemical properties such as solubility, stability, and lipophilicity (LogP) have not been experimentally determined. These are crucial for understanding its potential as a bioactive molecule.
Pharmacology and Toxicology:
Biological Screening: The compound has not been systematically screened for biological activity. Its structural motifs, including the cyclopropyl (B3062369) group (known for its unique metabolic properties and ability to confer potency) and the chlorophenyl moiety, suggest several plausible research avenues.
Potential Therapeutic Areas: Based on related compounds, unexplored research avenues include its potential as:
An Anticonvulsant: Derivatives of 3-(3-chlorophenyl) acetamides have been synthesized and evaluated for anticonvulsant and antinociceptive activity. mdpi.com
A CNS Agent: The N-cyclopropylmethyl group is found in some kappa opioid receptor agonists, suggesting a potential for neurological or psychiatric applications.
An Antimicrobial or Antiviral Agent: Acetamide derivatives are a well-established class of compounds with potential antimicrobial properties. ontosight.ai
An Anticancer Agent: Phenylacetamide structures are present in some compounds investigated for anticancer activity.
Mechanism of Action: Should any biological activity be identified, the underlying mechanism of action would be a primary knowledge gap to address.
Toxicology Profile: The safety and toxicity profile of the compound is entirely unknown. In vitro and in vivo toxicological studies would be essential before any further development.
Table 2: Key Knowledge Gaps for this compound
| Research Area | Specific Knowledge Gap | Potential Impact |
|---|---|---|
| Chemical Synthesis | Lack of an optimized and published synthetic route. | Foundational for enabling all other research. |
| Biological Activity | No data from broad-based screening. | Discovery of novel therapeutic potential. |
| Pharmacology | Unknown mechanism of action, pharmacokinetics, and pharmacodynamics. | Understanding how the compound interacts with biological systems. |
| Toxicology | Complete absence of safety and toxicity data. | Essential for assessing any therapeutic viability. |
Proposed Future Academic Research Trajectories and Collaborative Opportunities
To address the identified knowledge gaps, a structured, multi-disciplinary research program is proposed.
Initial Research Phase (Year 1-2):
Chemical Synthesis and Analog Generation: The primary step is to develop and optimize a robust synthesis for this compound. This project would be well-suited for an academic organic chemistry or medicinal chemistry laboratory. Collaboration with computational chemists could help predict physicochemical properties and guide the synthesis of a small library of closely related analogs to explore structure-activity relationships (SAR).
In Vitro Biological Screening: Once synthesized, the compound should undergo broad-based in vitro screening to identify potential biological activities. This could be achieved through collaboration with university core facilities or specialized research centers. A proposed screening panel could include assays for:
Antimicrobial activity (against a panel of bacteria and fungi).
Cytotoxicity in various cancer cell lines.
Receptor binding assays, particularly for CNS targets like opioid and NMDA receptors, given the structural motifs. nih.gov
Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential).
Secondary Research Phase (Year 3-5):
Hit-to-Lead Optimization: If a promising biological activity is identified, a focused medicinal chemistry campaign would be initiated. This would involve synthesizing more analogs to improve potency, selectivity, and drug-like properties. This phase would require a close collaboration between synthetic chemists and pharmacologists.
Mechanism of Action Studies: In parallel, cell biology and biochemistry labs could investigate the mechanism of action of the most promising compounds. This could involve target identification, pathway analysis, and other molecular biology techniques.
In Vivo Proof of Concept: Promising lead compounds would then be advanced to in vivo studies using appropriate animal models for the identified therapeutic area (e.g., seizure models, pain models, xenograft cancer models). This would necessitate collaboration with animal pharmacology experts and facilities.
Collaborative Opportunities:
Academia-Industry Partnerships: A university research group could partner with a pharmaceutical company to gain access to high-throughput screening platforms and expertise in drug development.
Inter-departmental Collaborations: A successful research program would require collaboration between departments of chemistry, pharmacology, biology, and toxicology.
Crowdsourcing and Open Science: Given the compound's unexplored nature, an open-science approach, where data and findings are shared freely, could accelerate discovery and attract collaborators.
By pursuing these research trajectories, the academic community can systematically explore the potential of this compound, transforming it from a chemical curiosity into a well-characterized compound with potentially valuable biological properties.
Q & A
Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
